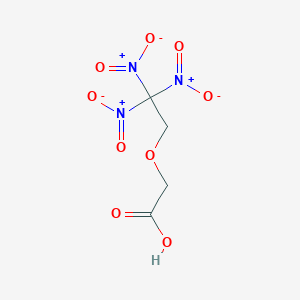![molecular formula C10H16O B14267823 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane CAS No. 172946-29-1](/img/structure/B14267823.png)
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-methylidene-9-oxabicyclo[331]nonane is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the oxabicyclo[33
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Oxabicyclo[3.3.1]nonane: Similar structure but lacks the methylidene group, leading to different chemical properties and reactivity.
9-Azabicyclo[3.3.1]nonane: Contains a nitrogen atom instead of oxygen, resulting in different biological activities and applications.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, used as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
172946-29-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H16O/c1-8-6-9-4-3-5-10(2,7-8)11-9/h9H,1,3-7H2,2H3 |
InChI-Schlüssel |
GQODUHXHOUXIRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(O1)CC(=C)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


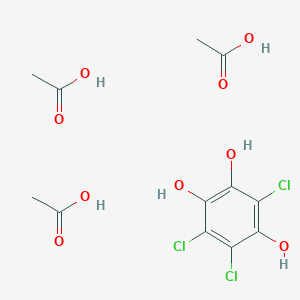
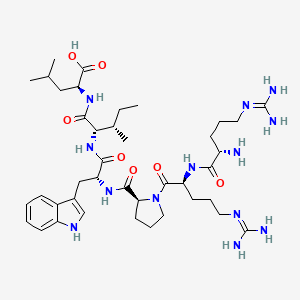
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)

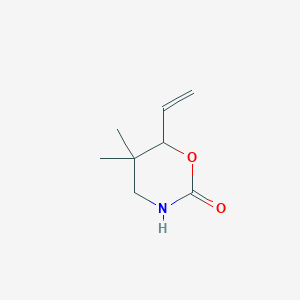
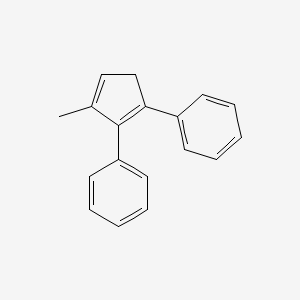
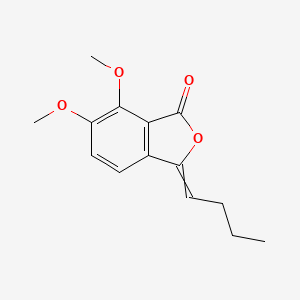

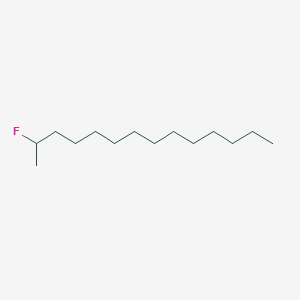
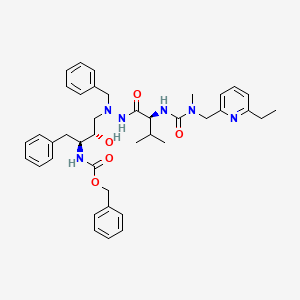
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)

![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
